Ntncb hydrochloride

Description

Structure

3D Structure of Parent

Properties

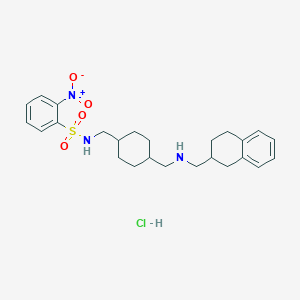

IUPAC Name |

2-nitro-N-[[4-[(1,2,3,4-tetrahydronaphthalen-2-ylmethylamino)methyl]cyclohexyl]methyl]benzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N3O4S.ClH/c29-28(30)24-7-3-4-8-25(24)33(31,32)27-18-20-11-9-19(10-12-20)16-26-17-21-13-14-22-5-1-2-6-23(22)15-21;/h1-8,19-21,26-27H,9-18H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCQHNDMUNWNQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CNCC2CCC3=CC=CC=C3C2)CNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34ClN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587873 |

Source

|

| Record name | 2-Nitro-N-{[4-({[(1,2,3,4-tetrahydronaphthalen-2-yl)methyl]amino}methyl)cyclohexyl]methyl}benzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486453-65-0 |

Source

|

| Record name | 2-Nitro-N-{[4-({[(1,2,3,4-tetrahydronaphthalen-2-yl)methyl]amino}methyl)cyclohexyl]methyl}benzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ntncb Hydrochloride: A Technical Guide to its Mechanism of Action as a Neuropeptide Y Y5 Receptor Antagonist

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ntncb hydrochloride is a potent and selective, non-peptide competitive antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1] This document provides a comprehensive technical overview of its mechanism of action, detailing the molecular interactions, downstream signaling consequences, and relevant experimental data. The core function of this compound is to block the physiological effects of Neuropeptide Y (NPY) mediated through the Y5 receptor, a G-protein coupled receptor (GPCR) implicated in various physiological processes, most notably the regulation of energy homeostasis and appetite.

Introduction: The NPY System and the Y5 Receptor

The Neuropeptide Y system is a crucial neuromodulatory network in the central and peripheral nervous systems. NPY, a 36-amino acid peptide, exerts its effects through a family of GPCRs, designated Y1 through Y5.[2] Among these, the Y5 receptor is of significant interest as a therapeutic target due to its pronounced role in mediating NPY's potent orexigenic (appetite-stimulating) effects.[3][4] Activation of the Y5 receptor by NPY initiates a cascade of intracellular signaling events that influence cell proliferation, migration, and metabolism.[5] this compound, with its high affinity and selectivity for the Y5 receptor, serves as a valuable pharmacological tool for investigating these pathways and as a potential therapeutic agent for conditions such as obesity.

Core Mechanism of Action: Competitive Antagonism of the NPY Y5 Receptor

The primary mechanism of action of this compound is its function as a competitive antagonist at the NPY Y5 receptor. This means that this compound binds to the same site on the Y5 receptor as the endogenous ligand, NPY, but does not activate the receptor. By occupying the binding site, it prevents NPY from binding and initiating downstream signaling.

Molecular Interaction and Binding Affinity

This compound demonstrates high-affinity binding to the human NPY Y5 receptor. This interaction is reversible and concentration-dependent. The affinity of a compound for its receptor is quantified by the inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the endogenous ligand.

Quantitative Data: Binding Affinity and Functional Potency

The following table summarizes the key quantitative parameters defining the interaction of this compound and other selective Y5 antagonists with their target receptors.

| Compound | Parameter | Receptor | Value | Reference |

| This compound | Ki | Human Y5 | 8 nM | |

| This compound | Ki | Human Y1 | 16032 nM | |

| This compound | Ki | Human D2 | 63 nM | |

| This compound | Ki | Human α2C | 100 nM | |

| Representative Y5 Antagonist | IC50 (Functional Assay) | Human Y5 | 210 nM | |

| CGP71683A (Y5 Antagonist) | Ki | Y5 Receptor | 1.3 nM |

Downstream Signaling Pathways Modulated by this compound

By blocking NPY-induced activation of the Y5 receptor, this compound effectively inhibits multiple downstream signaling cascades. The NPY Y5 receptor primarily couples to the Gi alpha subunit of the heterotrimeric G-protein complex.

Inhibition of the Adenylyl Cyclase/cAMP Pathway

Upon activation by NPY, the Y5 receptor's associated Gi protein inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This compound prevents this NPY-mediated inhibition, thereby maintaining basal or forskolin-stimulated cAMP levels.

Modulation of Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

The Y5 receptor has been shown to be involved in cell growth and proliferation through the activation of the extracellular signal-regulated kinase (ERK) pathway, which is a part of the MAPK cascade. By antagonizing the Y5 receptor, this compound can prevent NPY-induced phosphorylation and activation of ERK1/2.

Interference with RhoA-Mediated Signaling

Recent studies have implicated the NPY/Y5 receptor axis in the activation of the small GTPase RhoA. RhoA is a key regulator of the actin cytoskeleton and is involved in cell motility and migration. This compound, by blocking the Y5 receptor, can inhibit NPY-stimulated RhoA activation and subsequent cellular migratory processes.

Visualizations

Signaling Pathway of the NPY Y5 Receptor and Point of Inhibition by this compound

Caption: NPY Y5 Receptor Signaling and Ntncb HCl Inhibition.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the NPY Y5 receptor.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human NPY Y5 receptor (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-Peptide YY) to each well.

-

Add increasing concentrations of unlabeled this compound (competitor).

-

To determine non-specific binding, add a high concentration of unlabeled NPY to a set of control wells.

-

Add the prepared cell membranes to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 90-120 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Use non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a Radioligand Binding Assay.

Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation

Objective: To determine the functional antagonist activity of this compound by measuring its ability to block NPY-mediated inhibition of cAMP production.

Methodology:

-

Cell Culture and Plating:

-

Plate cells expressing the NPY Y5 receptor in a 96-well plate and grow to near confluence.

-

-

Assay Procedure:

-

Wash the cells with a serum-free medium or buffer.

-

Pre-incubate the cells with increasing concentrations of this compound for a short period (e.g., 15-30 minutes).

-

Add a constant concentration of NPY (an agonist, typically at its EC80 concentration) to all wells except the basal and forskolin-only controls.

-

Add a constant concentration of forskolin (an adenylyl cyclase activator) to all wells except the basal control to stimulate cAMP production.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

-

cAMP Measurement:

-

Terminate the reaction and lyse the cells according to the instructions of a commercial cAMP assay kit.

-

Measure the intracellular cAMP levels using a suitable detection method (e.g., HTRF, ELISA, or LANCE).

-

-

Data Analysis:

-

Plot the measured cAMP levels against the log concentration of this compound.

-

Perform a non-linear regression analysis to determine the IC50 value, which represents the concentration of this compound that reverses 50% of the NPY-induced inhibition of cAMP accumulation.

-

Conclusion

This compound is a high-affinity, selective NPY Y5 receptor antagonist. Its mechanism of action involves the competitive blockade of NPY binding to the Y5 receptor, leading to the inhibition of downstream signaling pathways, including the Gi-mediated reduction of cAMP and the activation of the ERK and RhoA pathways. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other NPY Y5 receptor modulators for therapeutic applications.

References

- 1. medkoo.com [medkoo.com]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Portico [access.portico.org]

- 5. Neuropeptide Y Y5 receptor promotes cell growth through extracellular signal-regulated kinase signaling and cyclic AMP inhibition in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Nitisinone (NTBC) in the Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitisinone, also known as NTBC (2-(2-nitro-4-trifluoromethylbenzoyl)cyclohexane-1,3-dione), is a potent, competitive, and reversible inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This technical guide provides an in-depth overview of the mechanism of action of Nitisinone, detailed experimental protocols for assessing its inhibitory activity, and a summary of key quantitative data. The information presented is intended to support researchers, scientists, and drug development professionals in their understanding and investigation of this significant enzyme-inhibitor interaction.

Introduction to 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme Fe(II)-dependent oxygenase that plays a crucial role in the catabolism of tyrosine.[3] This enzyme catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (HGA), the second step in the tyrosine degradation pathway.[3] In plants, HPPD is also essential for the biosynthesis of plastoquinone and tocopherols.[1]

Deficiencies in the enzymes of the tyrosine catabolism pathway can lead to severe metabolic disorders in humans. For instance, a deficiency in fumarylacetoacetate hydrolase, an enzyme downstream of HPPD, results in hereditary tyrosinemia type 1 (HT-1). This condition leads to the accumulation of toxic metabolites, causing severe liver and kidney damage. Alkaptonuria is another genetic disorder resulting from a deficiency of the enzyme homogentisate 1,2-dioxygenase, which is responsible for the breakdown of HGA.

Nitisinone (NTBC): A Potent Inhibitor of HPPD

Nitisinone was initially developed as an herbicide due to its ability to inhibit HPPD in plants. Its therapeutic potential for HT-1 was discovered during toxicology studies. By inhibiting HPPD, Nitisinone prevents the formation of downstream toxic metabolites in individuals with HT-1, making it a life-saving treatment. It is also used to manage alkaptonuria by reducing the production of HGA.

Mechanism of Action

Nitisinone acts as a competitive inhibitor of HPPD, meaning it competes with the natural substrate, 4-hydroxyphenylpyruvate, for binding to the active site of the enzyme. The inhibition is reversible, indicating that Nitisinone does not form a permanent covalent bond with the enzyme.

The following diagram illustrates the tyrosine catabolism pathway and the point of inhibition by Nitisinone.

Quantitative Data on HPPD Inhibition by Nitisinone

The inhibitory potency of Nitisinone and its analogs against HPPD has been quantified using various parameters, primarily the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

| Compound | Enzyme Source | IC50 (nM) | Ki (nM) | Reference |

| Nitisinone (NTBC) | Rat Liver | ~40 | - | |

| Nitisinone (NTBC) | - | 173 | - | |

| Nitisinone (NTBC) | Human | 244 ± 71 | - | |

| Tembotrione | - | 152 | - | |

| Mesotrione | - | - | - | |

| Sulcotrione | Human | 187 ± 37 | - | |

| Compound 6 (analog) | Rat Liver | ~36.4 | - | |

| Compounds 3h and 3u (analogs) | Human | - | ~10 |

Experimental Protocols

The following sections provide detailed methodologies for the expression and purification of HPPD, as well as for conducting enzyme inhibition assays.

Expression and Purification of Recombinant Human HPPD

This protocol describes the expression of human HPPD in E. coli and its subsequent purification.

Materials:

-

E. coli cells (e.g., BL21(DE3) strain)

-

Expression vector containing the human HPPD gene

-

Luria-Bertani (LB) broth

-

Kanamycin

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Fe(II)SO4

-

Lysis buffer (50 mM Tris-HCl, pH 7.5)

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

Procedure:

-

Transformation: Transform the expression vector into competent E. coli cells.

-

Culture Growth: Inoculate a starter culture of LB broth with a single colony of transformed E. coli. Grow overnight at 37°C with shaking.

-

Induction: Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 1 mM and Fe(II)SO4 to a final concentration of 1 mM. Incubate at 16°C for 16 hours with shaking.

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.

-

Purification:

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a Ni-NTA affinity chromatography column.

-

Wash the column with wash buffer.

-

Elute the His-tagged HPPD with elution buffer.

-

Perform dialysis to exchange the buffer.

-

-

Purity Analysis: Assess the purity of the purified HPPD using SDS-PAGE.

The following diagram outlines the workflow for HPPD expression and purification.

Spectrophotometric HPPD Inhibition Assay

This assay measures HPPD activity by monitoring the consumption of the substrate, 4-hydroxyphenylpyruvate (HPP).

Materials:

-

Purified HPPD enzyme

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0)

-

4-hydroxyphenylpyruvate (HPP) substrate solution

-

Nitisinone (NTBC) or other inhibitors

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Setup:

-

In a 96-well microplate, add the assay buffer.

-

Add varying concentrations of Nitisinone (or other inhibitors) to the appropriate wells.

-

Add the purified HPPD enzyme to all wells except the blank.

-

Pre-incubate the plate at a controlled temperature (e.g., 30°C).

-

-

Initiation of Reaction: Start the reaction by adding the HPP substrate solution to all wells.

-

Measurement: Monitor the decrease in absorbance at a specific wavelength (e.g., 318 nm) over time using a microplate reader.

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance vs. time curves.

-

Determine the percent inhibition for each inhibitor concentration.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Oxygen Consumption-Based HPPD Inhibition Assay

This assay measures HPPD activity by monitoring the consumption of oxygen during the enzymatic reaction.

Materials:

-

Purified HPPD enzyme

-

Reaction buffer

-

4-hydroxyphenylpyruvate (HPP) substrate solution

-

Nitisinone (NTBC) or other inhibitors

-

Oxygen electrode or sensor

Procedure:

-

Reaction Setup:

-

Add the reaction buffer to the reaction vessel of the oxygen electrode system.

-

Add the purified HPPD enzyme.

-

Add varying concentrations of Nitisinone (or other inhibitors).

-

Equilibrate the system to the desired temperature (e.g., 30°C).

-

-

Initiation of Reaction: Start the reaction by injecting the HPP substrate solution into the vessel.

-

Measurement: Record the decrease in oxygen concentration over time.

-

Data Analysis:

-

Calculate the rate of oxygen consumption from the slope of the linear portion of the oxygen concentration vs. time trace.

-

Determine the percent inhibition and IC50 values as described in the spectrophotometric assay.

-

The following diagram illustrates the general workflow for an HPPD inhibition assay.

Determination of the Inhibition Constant (Ki)

For a competitive inhibitor like Nitisinone, the inhibition constant (Ki) can be determined from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([S] / Km))

Where:

-

[S] is the substrate concentration.

-

Km is the Michaelis-Menten constant for the substrate.

To determine Ki, it is necessary to first determine the Km of HPPD for its substrate, HPP, under the specific assay conditions. This is typically done by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Conclusion

Nitisinone is a well-characterized and highly effective inhibitor of 4-hydroxyphenylpyruvate dioxygenase. Its competitive and reversible mechanism of action provides a crucial therapeutic intervention for hereditary tyrosinemia type 1 and a management strategy for alkaptonuria. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage the inhibition of HPPD for therapeutic and other applications.

References

Ntncb Hydrochloride: A Technical Overview of a Potent Neuropeptide Y Y5 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ntncb hydrochloride is a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor, a key target in the regulation of energy homeostasis and appetite. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of this compound. While detailed proprietary experimental protocols from its initial development are not publicly available, this document synthesizes the existing scientific information, including its mechanism of action, physicochemical properties, and the general experimental frameworks used for its characterization. All quantitative data from publicly accessible sources have been summarized, and conceptual diagrams illustrating its mechanism and discovery workflow are provided.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter ubiquitously expressed in the central and peripheral nervous systems. It is a potent orexigenic peptide, stimulating food intake and decreasing energy expenditure through its interaction with a family of G protein-coupled receptors (GPCRs), designated Y1 through Y6. The Y5 receptor subtype, in particular, has been a focal point for the development of anti-obesity therapeutics due to its significant role in mediating the feeding response to NPY.

This compound emerged from research efforts to identify small molecule antagonists of the NPY Y5 receptor with therapeutic potential for the management of obesity and related metabolic disorders. Its discovery was a part of a broader investigation into sulfonamide-based compounds as a novel class of NPY Y5 receptor antagonists.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Chemical Name | 2-Nitro-N-[[trans-4-[[[(1,2,3,4-tetrahydro-2-naphthalenyl)methyl]amino]methyl]cyclohexyl]methyl]benzenesulfonamide hydrochloride | Internal Database |

| Molecular Formula | C₂₅H₃₄ClN₃O₄S | Internal Database |

| Molecular Weight | 508.07 g/mol | Internal Database |

| CAS Number | 191931-56-3 | Internal Database |

Pharmacological Profile

This compound is characterized by its high affinity and selectivity for the human NPY Y5 receptor. The available quantitative data on its receptor binding and functional activity are summarized in Table 2.

| Parameter | Value | Species/Receptor | Assay Type | Source |

| Ki | 8.0 nM | Human Y5 | Radioligand Binding Assay | [1][2] |

| Ki | 16032 nM | Human Y1 | Radioligand Binding Assay | [1] |

| Ki | 63 nM | Human D2 | Radioligand Binding Assay | [1] |

| Ki | 100 nM | Human α2C | Radioligand Binding Assay | [1] |

| Functional Activity | Potent antagonist of NPY inhibition of forskolin-stimulated cAMP | Not Specified | cAMP Assay |

Mechanism of Action

This compound acts as a competitive antagonist at the NPY Y5 receptor. In the hypothalamus, NPY released from arcuate nucleus neurons normally binds to Y5 receptors on anorexigenic pro-opiomelanocortin (POMC) neurons and orexigenic NPY/Agouti-related peptide (AgRP) neurons. This binding inhibits the activity of POMC neurons and stimulates NPY/AgRP neurons, leading to an overall increase in food intake and a decrease in energy expenditure. By blocking the binding of NPY to the Y5 receptor, this compound is hypothesized to disinhibit POMC neurons and reduce the stimulatory effect on NPY/AgRP neurons, thereby promoting satiety and reducing appetite.

Figure 1: Simplified signaling pathway of the NPY Y5 receptor and the antagonistic action of this compound.

Discovery and Development Workflow

The discovery of this compound likely followed a standard drug discovery and development pipeline for small molecule therapeutics. This process would have commenced with target identification and validation, followed by high-throughput screening (HTS) to identify initial hit compounds. Subsequent lead optimization through medicinal chemistry efforts would have focused on improving potency, selectivity, and pharmacokinetic properties, leading to the identification of this compound as a candidate for further preclinical development.

Figure 2: Conceptual workflow for the discovery and development of a small molecule drug like this compound.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and pharmacological characterization of this compound are not available in the public domain. However, based on standard methodologies in the field, the following are generalized protocols that are likely representative of the techniques used.

General Synthesis Scheme

The synthesis of this compound, a sulfonamide derivative, would likely involve the coupling of a sulfonyl chloride with a primary or secondary amine. A plausible, though not definitively confirmed, retrosynthetic analysis suggests the key steps would involve the formation of the sulfonamide bond and the reductive amination to introduce the tetrahydronaphthalenylmethyl group.

Figure 3: A plausible, generalized synthetic scheme for this compound.

Note: This is a generalized representation. The actual synthesis may involve protecting groups and multiple steps with specific reagents and reaction conditions that are not publicly disclosed.

Radioligand Binding Assay (General Protocol)

This assay would be used to determine the binding affinity (Ki) of this compound for the NPY Y5 receptor and other receptors to assess selectivity.

-

Cell Culture and Membrane Preparation:

-

Culture a cell line stably expressing the human NPY Y5 receptor (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCl) to prepare cell membranes.

-

Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Reaction:

-

In a 96-well plate, add the cell membranes, a radiolabeled ligand for the Y5 receptor (e.g., ¹²⁵I-PYY), and varying concentrations of this compound.

-

For non-specific binding determination, include a high concentration of a non-radiolabeled NPY agonist in separate wells.

-

Incubate the plate at a specific temperature (e.g., room temperature) for a defined period to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay (General Protocol)

This assay would be used to determine the functional antagonist activity of this compound at the NPY Y5 receptor.

-

Cell Culture:

-

Culture a cell line stably expressing the human NPY Y5 receptor.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of forskolin (an adenylate cyclase activator) in the presence and absence of an NPY Y5 receptor agonist.

-

Incubate for a specific time to allow for cAMP production.

-

-

Detection:

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

-

-

Data Analysis:

-

The NPY agonist will inhibit forskolin-stimulated cAMP production.

-

Plot the cAMP levels against the concentration of this compound in the presence of the NPY agonist.

-

Determine the IC₅₀ value for the reversal of the NPY-mediated inhibition of cAMP production. This will demonstrate the antagonistic activity of this compound.

-

Preclinical and Clinical Development Status

There is a notable lack of publicly available information regarding the in vivo preclinical studies (e.g., in animal models of obesity) or any clinical development of this compound. While the NPY Y5 receptor remains an attractive target for anti-obesity drugs, the progression of this specific compound through the development pipeline is not documented in the public domain.

Conclusion

This compound is a well-characterized in vitro tool compound that exhibits high potency and selectivity for the NPY Y5 receptor. Its discovery has contributed to the understanding of the structure-activity relationships of sulfonamide-based NPY Y5 antagonists. However, the absence of publicly available in vivo efficacy, pharmacokinetic, and safety data, as well as a lack of information on its clinical development, limits a full assessment of its therapeutic potential. Further research and disclosure of data would be necessary to elucidate the full developmental history and future prospects of this compound.

References

Ntncb Hydrochloride: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ntncb hydrochloride is a potent and selective non-peptidic antagonist of the Neuropeptide Y (NPY) Y5 receptor, a G-protein coupled receptor implicated in the regulation of energy homeostasis, food intake, and other physiological processes. This technical guide provides an in-depth overview of the synthesis, chemical properties, and mechanism of action of this compound, intended to serve as a valuable resource for researchers in pharmacology and drug development. The document details the compound's physicochemical characteristics, its interaction with the NPY Y5 receptor, and the subsequent intracellular signaling cascades. Experimental protocols for the characterization of this compound are also provided.

Chemical Properties and Data

This compound, with the chemical name 2-Nitro-N-[[trans-4-[[[(1,2,3,4-tetrahydro-2-naphthalenyl)methyl]amino]methyl]cyclohexyl]methyl]benzenesulfonamide hydrochloride, is a well-characterized molecule with specific physicochemical properties. A summary of its key chemical data is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | 2-Nitro-N-[[trans-4-[[[(1,2,3,4-tetrahydro-2-naphthalenyl)methyl]amino]methyl]cyclohexyl]methyl]benzenesulfonamide hydrochloride | [1] |

| CAS Number | 191931-56-3 | [2] |

| Molecular Formula | C25H33N3O4S.HCl | [1] |

| Molecular Weight | 508.07 g/mol | [1] |

| Purity | ≥98% (by HPLC) | [1] |

| Appearance | Solid | |

| Storage | Recommended storage at -20°C |

Synthesis of this compound

A generalized workflow for the synthesis of such a molecule is depicted below. This proposed pathway is for illustrative purposes and would require optimization and experimental validation.

Caption: Proposed synthetic workflow for this compound.

Detailed Methodologies for Key Proposed Experiments:

-

Sulfonylation: The initial step would likely involve the reaction of a commercially available starting material, such as trans-4-(aminomethyl)cyclohexanemethanol, with 2-nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent like dichloromethane or tetrahydrofuran. The reaction progress would be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Reductive Amination: The subsequent coupling with 1,2,3,4-tetrahydronaphthalen-2-ylmethanamine could be achieved through a reductive amination protocol. This would involve the formation of an imine intermediate followed by reduction with a suitable reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

-

Activation and Substitution: The primary alcohol on the cyclohexyl ring would likely be activated, for example, by conversion to a mesylate or tosylate, to facilitate a subsequent nucleophilic substitution to link the two main fragments of the molecule.

-

Final Salt Formation: The final free base of Ntncb would be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent such as diethyl ether or a mixture of methanol and ether, leading to the precipitation of the desired product.

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effects by acting as a selective and competitive antagonist at the Neuropeptide Y Y5 receptor. The binding of this compound to the Y5 receptor blocks the downstream signaling typically initiated by the endogenous ligand, Neuropeptide Y.

The NPY Y5 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Inhibition of this receptor by this compound modulates several intracellular signaling pathways.

Caption: NPY Y5 receptor signaling and the inhibitory action of this compound.

Activation of the Y5 receptor by NPY has been shown to:

-

Inhibit Adenylate Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Activate the Mitogen-Activated Protein Kinase (MAPK) Pathway: Specifically, it promotes the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).

-

Activate the RhoA Signaling Pathway: This pathway is involved in cytoskeleton remodeling and cell motility.

By blocking the NPY Y5 receptor, this compound prevents these downstream signaling events, thereby antagonizing the physiological effects of NPY, such as increased food intake.

Experimental Protocols

Radioligand Binding Assay for Ki Determination

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for the NPY Y5 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human NPY Y5 receptor.

-

Radioligand: [¹²⁵I]-PYY or another suitable Y5-selective radioligand.

-

This compound.

-

Assay Buffer: e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates (e.g., GF/C).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its Kd, and the different concentrations of this compound.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 90-120 minutes) to reach equilibrium.

-

Terminate the incubation by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity bound to the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled NPY Y5 agonist.

-

The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental workflow for determining the Ki of this compound.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an acid such as trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.

-

Detection: UV detection at a wavelength where the nitro-aromatic chromophore absorbs, for instance, around 254 nm.

-

Sample Preparation: The sample should be dissolved in the mobile phase or a compatible solvent.

-

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:

-

¹H and ¹³C NMR spectra should be acquired in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

The spectra should be consistent with the chemical structure of this compound, showing the characteristic signals for the aromatic, cyclohexyl, and tetrahydronaphthalenyl protons and carbons.

-

2D NMR techniques such as COSY and HSQC can be used to confirm the connectivity of the molecule.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of the NPY Y5 receptor. Its high selectivity and potency make it a suitable compound for in vitro and in vivo investigations into the physiological and pathological processes modulated by this receptor. This guide provides a comprehensive overview of its synthesis, chemical properties, and mechanism of action to aid researchers in their scientific endeavors. While a specific, published synthesis protocol is not available, the proposed synthetic route offers a logical approach for its preparation. The provided experimental protocols for characterization and activity assessment will be instrumental for its application in research settings.

References

Nitisinone (NTBC) Hydrochloride and its Profound Impact on Tyrosine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitisinone, chemically known as 2-(2-nitro-4-trifluoromethylbenzoyl)cyclohexane-1,3-dione (NTBC), is a potent pharmaceutical agent that has revolutionized the management of hereditary tyrosinemia type 1 (HT-1).[1][2] HT-1 is a rare autosomal recessive disorder of tyrosine metabolism caused by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH).[3][4] This deficiency leads to the accumulation of toxic metabolites, causing severe liver and kidney damage, and a high risk of developing hepatocellular carcinoma.[3] This technical guide provides an in-depth overview of NTBC hydrochloride, its mechanism of action, its effects on tyrosine metabolism, and the key experimental methodologies used to evaluate its efficacy.

Mechanism of Action of Nitisinone (NTBC) Hydrochloride

Nitisinone is a competitive inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is the second enzyme in the tyrosine catabolic pathway, responsible for the conversion of 4-hydroxyphenylpyruvate to homogentisic acid. By inhibiting HPPD, nitisinone effectively blocks the tyrosine degradation pathway at an early stage. This upstream blockade prevents the formation of downstream toxic metabolites, namely maleylacetoacetate and fumarylacetoacetate, which are the precursors of the highly toxic succinylacetone. It is the accumulation of succinylacetone that is responsible for the severe liver and kidney toxicity observed in HT-1.

The inhibition of HPPD by nitisinone is reversible and time-dependent. Studies on rat liver cytosol extracts have shown a very slow dissociation of the NTBC-enzyme complex, contributing to its sustained therapeutic effect.

Biochemical Effects on Tyrosine Metabolism

The primary and intended biochemical consequence of NTBC administration is a significant reduction in the production and accumulation of succinylacetone. This is the key therapeutic goal in the management of HT-1. The efficacy of NTBC treatment is primarily monitored by measuring the concentration of succinylacetone in blood or urine, with the aim of maintaining it at undetectable levels.

A secondary, and expected, consequence of HPPD inhibition is the accumulation of the amino acid tyrosine in the blood (hypertyrosinemia). This is because the normal metabolic pathway for tyrosine degradation is blocked. To mitigate the potential adverse effects of elevated tyrosine levels, such as corneal opacities and skin lesions, patients treated with nitisinone must adhere to a strict diet restricted in tyrosine and its precursor, phenylalanine.

Quantitative Data on Nitisinone (NTBC) Hydrochloride

The following tables summarize key quantitative data related to the pharmacokinetics, dosage, and therapeutic monitoring of nitisinone.

Table 1: Pharmacokinetic Properties of Nitisinone

| Parameter | Value | Reference |

| Half-life | Approximately 54 hours in healthy adults | |

| Plasma Protein Binding | >95% | |

| Time to Maximum Plasma Concentration (Capsule) | 3 hours | |

| Time to Maximum Plasma Concentration (Liquid) | 15 minutes |

Table 2: Recommended Dosage and Therapeutic Monitoring

| Parameter | Recommended Value/Range | Reference |

| Initial Recommended Dose | 0.5 mg/kg twice daily | |

| Maximum Approved Oral Dosage | 2 mg/kg twice daily | |

| Target Plasma NTBC Concentration | Varies, often cited as 40-60 µmol/L | |

| Target Blood Spot NTBC Concentration | >44.3 µmol/L for undetectable succinylacetone | |

| Target Succinylacetone Level (Blood/Urine) | Undetectable or <1 µmol/L |

Experimental Protocols

Quantification of Nitisinone (NTBC) and Succinylacetone in Blood Samples

A common and robust method for the simultaneous quantification of NTBC and succinylacetone in blood samples is Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

-

Sample Preparation (Dried Blood Spots - DBS):

-

A 3.2 mm diameter disc is punched from the dried blood spot filter paper.

-

The disc is placed in a well of a microplate.

-

An extraction solution of methanol containing a known concentration of an internal standard (e.g., mesotrione for NTBC) is added.

-

The plate is agitated to ensure efficient extraction of the analytes.

-

The supernatant is then transferred for UPLC-MS/MS analysis.

-

-

UPLC-MS/MS Analysis:

-

Chromatographic Separation: The extracted sample is injected into a UPLC system equipped with a suitable column (e.g., a C18 reversed-phase column). A gradient elution with a mobile phase consisting of solvents like methanol and water with additives like formic acid is used to separate NTBC, succinylacetone, and the internal standard.

-

Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. The analytes are detected using Multiple Reaction Monitoring (MRM).

-

MRM Transitions for NTBC: Parent ion (m/z) 330.05 → Daughter ions (m/z) 217.95 and 125.95.

-

MRM Transitions for Internal Standard (Mesotrione): Parent ion (m/z) 340.05 → Daughter ions (m/z) 227.95 and 103.95.

-

-

Quantification: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analytes.

-

Clinical Efficacy Study Protocol: An Exemplar

The following outlines a typical protocol for a clinical study evaluating the efficacy of nitisinone in patients with Hereditary Tyrosinemia Type 1.

-

Study Design: An open-label, single-arm study comparing the outcomes of patients treated with nitisinone and dietary restriction to historical controls who received dietary restriction alone.

-

Patient Population: Patients with a confirmed diagnosis of HT-1, based on clinical presentation, biochemical markers (elevated succinylacetone in urine and/or blood), and/or genetic testing.

-

Intervention:

-

Oral administration of nitisinone, with the dose titrated based on body weight and biochemical response (urine and plasma succinylacetone levels).

-

Concurrent implementation of a diet restricted in phenylalanine and tyrosine.

-

-

Primary Efficacy Endpoints:

-

Survival probability at specific time points (e.g., 2 and 4 years).

-

Prevention of liver failure.

-

Reduction in the need for liver transplantation.

-

-

Biochemical Monitoring:

-

Regular monitoring of plasma and/or urine succinylacetone concentrations.

-

Monitoring of plasma tyrosine and phenylalanine levels.

-

Assessment of liver function tests (e.g., ALT, AST, bilirubin, albumin) and alpha-fetoprotein (a marker for hepatocellular carcinoma).

-

-

Safety Assessments: Monitoring for adverse events, with a particular focus on those potentially related to hypertyrosinemia (e.g., ophthalmological examinations).

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Tyrosine metabolism pathway and the inhibitory action of NTBC.

References

- 1. Open-Label Single-Sequence Crossover Study Evaluating Pharmacokinetics, Efficacy, and Safety of Once-Daily Dosing of Nitisinone in Patients with Hereditary Tyrosinemia Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Daily variation of NTBC and its relation to succinylacetone in tyrosinemia type 1 patients comparing a single dose to two doses a day - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical utility of nitisinone for the treatment of hereditary tyrosinemia type-1 (HT-1) - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Research Landscape of Nitisinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitisinone, also known as NTBC or 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione, is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). Initially investigated as a herbicide, its unique mechanism of action on the tyrosine catabolism pathway led to its successful development as a therapeutic agent for the rare genetic disorder, hereditary tyrosinemia type 1 (HT-1). This technical guide provides a comprehensive overview of the preclinical research on nitisinone, focusing on its mechanism of action, in vitro and in vivo efficacy, and toxicological profile. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Mechanism of Action

Nitisinone's primary pharmacological activity is the competitive and reversible inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] HPPD is a key enzyme in the catabolism of tyrosine, responsible for the conversion of 4-hydroxyphenylpyruvate to homogentisate. In hereditary tyrosinemia type 1, a deficiency in the downstream enzyme, fumarylacetoacetate hydrolase (FAH), leads to the accumulation of toxic metabolites, fumarylacetoacetate and its precursor, maleylacetoacetate, which cause severe liver and kidney damage.

By inhibiting HPPD, nitisinone effectively blocks the tyrosine degradation pathway at an upstream step, thereby preventing the formation and accumulation of these toxic metabolites.[1] This mechanism of action is the basis for its therapeutic efficacy in managing HT-1.

Signaling Pathway: Tyrosine Catabolism

The following diagram illustrates the tyrosine catabolism pathway and the site of action of nitisinone.

In Vitro Studies

Enzyme Inhibition Assays

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition

The inhibitory activity of nitisinone against HPPD has been quantified in various in vitro systems. These assays are crucial for determining the potency of the compound.

Table 1: In Vitro Inhibition of HPPD by Nitisinone

| Enzyme Source | Assay Method | IC50 | Reference |

| Rodent Hepatic HPPD | Not Specified | ~40 nM | [2] |

| Purified Human HPPD | Not Specified | 5 nM | [3] |

Experimental Protocol: HPPD Enzyme Activity Assay (Oxygen Consumption Method)

This protocol outlines a common method for determining HPPD inhibitory activity by measuring oxygen consumption.

Cytochrome P450 (CYP) Inhibition

Nitisinone has been evaluated for its potential to inhibit various cytochrome P450 enzymes, which is a critical step in assessing potential drug-drug interactions.

Table 2: In Vitro Inhibition of Human CYP Enzymes by Nitisinone

| Enzyme | Substrate | IC50 | Reference |

| CYP2C9 | Diclofenac | 46 µM | [2] |

Experimental Protocol: CYP2C9 Inhibition Assay (Diclofenac 4'-Hydroxylation)

This protocol describes a typical in vitro assay to determine the inhibitory potential of nitisinone on CYP2C9 activity using human liver microsomes.

-

Preparation of Reagents:

-

Human Liver Microsomes (HLM) are thawed on ice.

-

A stock solution of nitisinone is prepared in a suitable solvent (e.g., DMSO) and serially diluted.

-

The CYP2C9 substrate, diclofenac, is prepared in an appropriate buffer.

-

NADPH regenerating system is prepared.

-

-

Incubation:

-

HLM, buffer, and nitisinone (or vehicle control) are pre-incubated at 37°C.

-

The reaction is initiated by adding diclofenac and the NADPH regenerating system.

-

The reaction is allowed to proceed for a specified time and then terminated by adding a quenching solution (e.g., acetonitrile).

-

-

Analysis:

-

The samples are centrifuged to pellet the protein.

-

The supernatant is analyzed by a validated analytical method, such as LC-MS/MS, to quantify the formation of the metabolite, 4'-hydroxydiclofenac.

-

-

Data Analysis:

-

The rate of metabolite formation is calculated for each nitisinone concentration.

-

The percentage of inhibition is determined relative to the vehicle control.

-

The IC50 value is calculated by fitting the data to a suitable dose-response model.

-

In Vivo Studies

Efficacy in Animal Models of Hereditary Tyrosinemia Type 1

The efficacy of nitisinone has been demonstrated in various animal models of HT-1, primarily in fumarylacetoacetate hydrolase (FAH) knockout mice. These studies have been instrumental in establishing the therapeutic potential of nitisinone.

Table 3: Summary of In Vivo Efficacy of Nitisinone in FAH Knockout Mice

| Animal Model | Dosing Regimen | Key Findings | Reference |

| FAH knockout mice | Up to 6 mg/kg/day for >2 years | Improved the poor condition of the animals; no indications of treatment-related tumors. | |

| FAH-deficient mice | Not specified | Reduces urinary succinylacetone levels and reverses the lethal nature of the FAH mutation. |

Experimental Workflow: In Vivo Efficacy Study in a Tyrosinemia Mouse Model

The following diagram outlines the typical workflow for evaluating the efficacy of a drug candidate in an animal model of a metabolic disease like HT-1.

Preclinical Toxicology

Toxicology studies are essential for identifying potential adverse effects and establishing a safe dose range for clinical trials. Nitisinone has undergone a range of toxicological assessments in various animal species.

Table 4: Summary of Preclinical Toxicology Findings for Nitisinone

| Species | Study Type | Dosing | Key Findings | Reference |

| Rats | Repeat-dose | Not specified | The main target organ was the eye, with corneal lesions likely resulting from tyrosine accumulation. | |

| Mice | Reproductive and Developmental | 5, 50, 250 mg/kg/day (oral) | Embryo-fetal toxicity, including incomplete skeletal ossification. | |

| Rabbits | Reproductive and Developmental | 5, 12, 25 mg/kg/day (oral) | Embryo-fetal toxicity, including incomplete skeletal ossification. |

Experimental Protocol: General Rodent Repeat-Dose Toxicity Study

This protocol provides a general framework for conducting a repeat-dose toxicity study in rodents, a common requirement for preclinical safety assessment.

-

Animal Selection and Acclimation:

-

Select a suitable rodent species and strain (e.g., Sprague-Dawley rats).

-

Acclimate the animals to the laboratory conditions.

-

-

Dose Formulation and Administration:

-

Prepare stable formulations of nitisinone at various concentrations in a suitable vehicle.

-

Administer the test substance to different dose groups (typically low, mid, and high dose) and a control group (vehicle only) daily for a specified duration (e.g., 28 or 90 days). The route of administration should be relevant to the intended clinical use (e.g., oral gavage).

-

-

In-life Observations:

-

Conduct daily clinical observations for signs of toxicity, including changes in behavior, appearance, and physiological functions.

-

Measure body weight and food consumption regularly.

-

Perform detailed clinical examinations at specified intervals.

-

-

Clinical Pathology:

-

Collect blood samples at the end of the study for hematology and clinical chemistry analysis.

-

Collect urine samples for urinalysis.

-

-

Terminal Procedures:

-

At the end of the study, euthanize the animals and perform a complete necropsy.

-

Record the weights of major organs.

-

Collect a comprehensive set of tissues and preserve them for histopathological examination.

-

-

Histopathology:

-

Process the preserved tissues, prepare slides, and have them examined by a veterinary pathologist.

-

Conclusion

The preclinical research on nitisinone has robustly established its mechanism of action as a potent inhibitor of HPPD and demonstrated its efficacy in animal models of hereditary tyrosinemia type 1. The toxicological profile has been characterized, with the primary adverse effect being ocular toxicity related to elevated tyrosine levels. The data gathered from these in vitro and in vivo studies provided the essential foundation for the successful clinical development and approval of nitisinone as a life-saving therapy for patients with HT-1. This technical guide summarizes the key preclinical findings and methodologies, offering a valuable resource for the scientific community.

References

The Therapeutic Potential of Nitisinone in Tyrosinemia Type 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hereditary Tyrosinemia Type 1 (HT-1) is a rare and severe autosomal recessive disorder of amino acid metabolism caused by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH). This deficiency leads to the accumulation of toxic metabolites, primarily succinylacetone (SA), causing severe liver and kidney damage, and a high risk of developing hepatocellular carcinoma (HCC).[1][2] Historically, HT-1 was often fatal in early childhood.[1] The advent of nitisinone, formerly known as NTBC, has revolutionized the management and prognosis of this devastating disease. This technical guide provides an in-depth overview of the mechanism of action, clinical efficacy, and therapeutic monitoring of nitisinone, presenting key quantitative data, experimental protocols, and pathway visualizations to serve as a comprehensive resource for the scientific community.

Introduction to Tyrosinemia Type 1

HT-1 is the most severe form of tyrosinemia, with a global prevalence ranging from 1 in 12,000 to 1 in 100,000 individuals.[1] The underlying genetic defect in the FAH gene disrupts the final step in the tyrosine catabolic pathway.[3] Consequently, upstream metabolites, fumarylacetoacetate (FAA) and maleylacetoacetate (MAA), accumulate and are converted to the pathognomonic toxin, succinylacetone. SA is directly cytotoxic, particularly to hepatocytes and renal tubular cells, and is responsible for the severe clinical manifestations of HT-1, including progressive liver failure, renal tubulopathy (Fanconi syndrome), porphyria-like neurological crises, and a significantly elevated risk of HCC. Before the availability of nitisinone, treatment was limited to a protein-restricted diet, which had variable efficacy, and liver transplantation, a major surgical intervention. Untreated, the survival rate for patients with early-onset HT-1 is extremely low.

Mechanism of Action of Nitisinone

Nitisinone is a potent competitive inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which functions upstream of the deficient FAH enzyme in the tyrosine degradation pathway. By blocking this step, nitisinone prevents the synthesis of homogentisic acid and the subsequent formation of the toxic downstream metabolites FAA, MAA, and SA. This upstream blockade is the cornerstone of its therapeutic effect, effectively preventing the organ damage characteristic of HT-1. However, this inhibition also leads to an accumulation of tyrosine in the blood. Therefore, treatment with nitisinone must be accompanied by a strict diet low in the amino acids tyrosine and its precursor, phenylalanine, to prevent hypertyrosinemia, which can cause ocular and dermatological complications.

Clinical Efficacy and Outcomes

The introduction of nitisinone has transformed the natural history of HT-1, significantly improving survival and reducing morbidity. Early diagnosis, often through newborn screening, coupled with prompt initiation of nitisinone therapy, is critical for preventing irreversible organ damage and achieving the best long-term outcomes.

Quantitative Data on Clinical Outcomes

The following tables summarize key quantitative data from pivotal studies, demonstrating the profound impact of nitisinone treatment compared to historical controls (dietary restriction alone).

Table 1: Survival Rates in HT-1 Patients

| Treatment Group | Age at Symptom Onset/Treatment Start | 2-Year Survival Rate | 4-Year Survival Rate | 6-Year Survival Rate |

|---|---|---|---|---|

| Nitisinone Treated | Started < 2 months | 88% | 88% | - |

| Started < 6 months | 94% | 94% | - | |

| Started at any age (up to 24 mos) | 96% | 93% | 93% | |

| Historical Control (Diet Only) | Symptoms < 2 months | 29% | - | - |

| Symptoms 2-6 months | 74% | - | - |

| | Symptoms > 6 months | 96% | - | - |

Table 2: Liver Health and Hepatocellular Carcinoma (HCC) Incidence

| Outcome | Nitisinone Treated | Historical Control (Diet Only) |

|---|---|---|

| Liver Transplantation | ||

| Quebec Study (Treated < 1 month) | 0% | - |

| Quebec Study (Treated > 1 month) | 27% | 71% |

| NTBC Study | 13% | 25% |

| Death or Transplant due to Liver Failure | ||

| NTBC Study (Treated < 6 months) | 9% | 31.4% |

| Hepatocellular Carcinoma (HCC) | ||

| NTBC Study | 5% | 8% |

| Untreated Survivors (Lifetime Risk) | - | up to 37% |

Note: A 15-year multicenter study found that no patients who started nitisinone treatment at less than 28 days of age required a liver transplant or died, compared to 13% of those who started treatment later.

Dosing, Administration, and Therapeutic Monitoring

Dosing and Administration

The recommended starting dose for nitisinone is typically 1 mg/kg of body weight per day, administered orally. In cases of acute liver failure, a loading dose of 2 mg/kg/day for 48 hours may be used. The dose is usually divided into two daily administrations, although studies have shown that once-daily dosing is also safe and effective due to nitisinone's long half-life of approximately 54 hours in adults. Dose adjustments are made based on weight gain and biochemical response, not plasma tyrosine levels.

Therapeutic Drug Monitoring

Consistent monitoring is crucial to ensure treatment efficacy and patient safety. The primary biomarker for monitoring is the concentration of succinylacetone (SA) in blood or urine.

Table 3: Key Monitoring Parameters and Target Ranges

| Parameter | Sample Type | Target Range/Goal | Rationale |

|---|---|---|---|

| Succinylacetone (SA) | Dried Blood Spot / Urine | Undetectable / < 1 mmol/mol creatinine | Primary marker of treatment efficacy. Detectable levels indicate insufficient HPPD inhibition. |

| Nitisinone | Plasma / Dried Blood Spot | 40 - 60 µmol/L | Ensures therapeutic drug levels and assesses compliance. |

| Tyrosine | Plasma | < 500 µmol/L | Prevents toxicity from hypertyrosinemia (e.g., corneal keratopathy). |

| Alpha-fetoprotein (AFP) | Serum | Normalization | Marker of liver health; elevated levels can indicate liver regeneration or HCC. |

| Liver Function Tests | Serum | Normal Range | Monitors overall liver health and function. |

| Platelet/WBC Count | Whole Blood | Normal Range | Monitors for potential hematological side effects like thrombocytopenia and leukopenia. |

Key Experimental Protocols

Accurate quantification of nitisinone and succinylacetone is essential for clinical management. The gold-standard methodology is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

Protocol: Quantification of Succinylacetone (SA) in Dried Blood Spots (DBS)

This protocol is adapted from established LC-MS/MS methods.

-

Sample Preparation:

-

Punch a 3.2 mm disc from a dried blood spot specimen into a 96-well microtiter plate.

-

Add 100 µL of an extraction/derivatization solution. This solution typically consists of an acetonitrile/water/formic acid mixture containing a stable-isotope labeled internal standard (e.g., ¹³C₄-SA) and a derivatizing agent such as hydrazine monohydrate or dansylhydrazine.

-

Seal the plate and incubate at 45°C for approximately 45 minutes with gentle mixing to facilitate extraction and derivatization. The derivatization step is crucial for improving the chromatographic and mass spectrometric properties of SA.

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject the supernatant into an LC-MS/MS system. Separation is often achieved using a C18 reversed-phase column. A rapid flow injection or isocratic elution can be used for high-throughput analysis.

-

Mass Spectrometry: Perform detection using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Succinylacetone (derivatized): m/z 155.1 → 109.1

-

¹³C₄-Succinylacetone IS (derivatized): m/z 160.1 → 114.1

-

-

-

Quantification:

-

Construct a calibration curve using calibrators prepared by spiking known concentrations of SA into whole blood, spotted onto filter paper.

-

Calculate the concentration of SA in patient samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The analytical measurement range is typically linear from ~0.1 to 120 µmol/L.

-

Protocol: Quantification of Nitisinone in Human Plasma

This protocol is a summary of validated UPLC-MS/MS methods.

-

Sample Preparation:

-

To a small volume of human plasma (e.g., 20-50 µL), add a stable-isotope labeled internal standard (e.g., ¹³C₆-Nitisinone).

-

Perform protein precipitation by adding a volume of cold acetonitrile (or methanol), vortexing, and centrifuging to pellet the precipitated proteins. This one-step extraction is simple and efficient.

-

Transfer the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a UPLC/HPLC system with a C18 column (e.g., Atlantis dC18, Purospher Star C-18). An isocratic mobile phase, such as methanol and 10 mM ammonium acetate (90:10, v/v), is often used at a flow rate of ~0.25 ml/min. Total run times can be as short as 1-2 minutes.

-

Mass Spectrometry: Operate the tandem mass spectrometer in either positive or negative ESI mode, depending on the method, using MRM.

-

MRM Transitions (Positive Ion Mode):

-

Nitisinone: m/z 330.0 → 217.9

-

¹³C₆-Nitisinone IS: m/z 336.0 → 217.9

-

-

MRM Transitions (Negative Ion Mode):

-

Nitisinone: m/z 328.0 → 281.0

-

-

-

Quantification:

-

Prepare calibration standards and quality controls by spiking blank human plasma with known concentrations of nitisinone.

-

The method should be validated for linearity, accuracy, precision, and recovery according to regulatory guidelines. A typical linear range is 1.56–400 ng/mL (4.73–1210 nM).

-

Safety and Tolerability

Nitisinone is generally well-tolerated. The most common adverse effects are related to the predictable elevation of plasma tyrosine levels resulting from HPPD inhibition. These include:

-

Ocular Events: Corneal opacities, keratitis, conjunctivitis, eye pain, and photophobia. These are typically reversible with stricter dietary compliance to lower tyrosine levels.

-

Hematological Events: Transient thrombocytopenia and leukopenia have been reported.

-

Dermatological Events: Mild skin rashes.

Neurocognitive deficits have been observed in some long-term survivors, but it is unclear if this is a direct effect of the drug, a consequence of chronic hypertyrosinemia, or part of the natural disease progression.

Conclusion and Future Directions

Nitisinone, in conjunction with a protein-restricted diet, represents a paradigm shift in the treatment of Tyrosinemia Type 1. It has transformed a fatal childhood disease into a manageable chronic condition, with early treatment preventing life-threatening hepatic and renal complications. The long-term data are robust, showing excellent survival rates and a significantly reduced need for liver transplantation.

Future research should focus on optimizing long-term management, particularly concerning the potential for neurocognitive issues and the lifelong risk of HCC, even in treated patients. Further refinement of therapeutic drug monitoring, including the standardization of analytical methods and the establishment of clear therapeutic targets for nitisinone and tyrosine, will help individualize therapy and further improve patient outcomes. The success of nitisinone serves as a powerful example of how targeted enzyme inhibition can effectively treat devastating metabolic disorders.

References

- 1. Executive Summary - Clinical Review Report: Nitisinone (Orfadin) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Nitisinone in the treatment of hereditary tyrosinaemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous quantification of succinylacetone and nitisinone for therapeutic drug monitoring in the treatment of Tyrosinemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Herbicidal Activity of Ntncb Hydrochloride: A Review of Publicly Available Literature

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide aims to provide a comprehensive review of the herbicidal activity of Ntncb hydrochloride. A thorough search of publicly available scientific literature, patent databases, and chemical registries was conducted to synthesize the current understanding of its mechanism of action, efficacy, and experimental protocols. However, extensive searches have yielded no publicly accessible data on a compound designated as "this compound" in the context of herbicidal activity or any other scientific application. This suggests that "this compound" may be a novel compound, an internal research code, or a misnomer for another active ingredient. Consequently, this document outlines the standard methodologies and data presentation formats that would be employed in such a review, should information become available in the future.

Introduction to Herbicide Discovery and this compound

The development of novel herbicides is a critical component of modern agriculture, addressing the challenges of weed resistance and the need for more sustainable and effective weed management strategies. The ideal herbicide discovery pipeline involves the identification of novel chemical entities, characterization of their biological activity, and elucidation of their mechanism of action. This guide was intended to situate this compound within this framework.

Despite a comprehensive search, no public records, research articles, or patents were found that describe a compound named "this compound." Therefore, it is not possible to provide specific details on its chemical structure, mode of action, or herbicidal spectrum. The following sections will, therefore, serve as a template for how such information would be presented and analyzed.

Quantitative Data on Herbicidal Efficacy

In a typical review, quantitative data from various studies would be compiled to allow for a comparative analysis of a herbicide's efficacy. This data is often presented in tables, as shown below.

Table 1: Hypothetical Herbicidal Efficacy of this compound Against Various Weed Species

| Weed Species | Growth Stage | Application Rate (g/ha) | Efficacy (%) | IC50 (µM) | Reference |

| Amaranthus retroflexus | 2-4 leaf | 50 | 92 | 15.3 | [Hypothetical Study 1] |

| Setaria faberi | 3-5 leaf | 50 | 85 | 22.8 | [Hypothetical Study 1] |

| Abutilon theophrasti | Cotyledon | 100 | 95 | 10.1 | [Hypothetical Study 2] |

| Sorghum halepense | 4-6 leaf | 100 | 78 | 35.5 | [Hypothetical Study 2] |

IC50: The concentration of a substance that causes a 50% inhibition of a specific biological or biochemical function.

Experimental Protocols for Assessing Herbicidal Activity

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following represents a standard methodology for evaluating the herbicidal activity of a novel compound.

Protocol 1: Whole-Plant Pot Assay

-

Plant Cultivation: Seeds of various weed species are sown in pots containing a standardized soil mix and grown in a controlled environment (e.g., 25°C, 16h photoperiod).

-

Herbicide Application: this compound would be dissolved in an appropriate solvent and applied at various concentrations to plants at a specific growth stage (e.g., 2-4 leaf stage). Application is typically performed using a laboratory spray chamber to ensure uniform coverage.

-

Data Collection: Herbicidal injury is visually assessed at set time points (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no effect) to 100% (plant death). Plant biomass (fresh or dry weight) is also measured at the end of the experiment.

-

Data Analysis: The collected data is used to calculate the effective dose required to achieve 50% growth reduction (ED50) or the half-maximal inhibitory concentration (IC50).

Visualization of Pathways and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following are examples of how Graphviz (DOT language) would be used to create such visualizations.

An In-depth Technical Guide on the Toxicological Profile of Ntncb Hydrochloride: A Data Gap Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide sought to provide a comprehensive overview of the toxicological profile of Ntncb hydrochloride, a potent and selective neuropeptide Y Y5 (NPY Y5) receptor antagonist. However, a thorough investigation of publicly available scientific literature, regulatory databases, and commercial supplier information revealed a significant lack of toxicological data for this specific compound. While its chemical identity and intended pharmacological action are established, no formal studies on its acute, sub-chronic, or chronic toxicity, nor its genotoxic, carcinogenic, or reproductive effects, could be located. This document details the available information on this compound and highlights the current data gaps, providing a roadmap for future toxicological evaluation.

Chemical Identity and Properties

This compound is a synthetic, non-peptidic small molecule. Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | 2-Nitro-N-[[trans-4-[[[(1,2,3,4-tetrahydro-2-naphthalenyl)methyl]amino]methyl]cyclohexyl]methyl]benzenesulfonamide hydrochloride | [1][2] |

| Synonyms | NTNCB (Compound 11) hydrochloride | [3] |

| CAS Number | 191931-56-3 | [2][4] |

| Molecular Formula | C25H33N3O4S・HCl | |

| Molecular Weight | 508.07 g/mol |

Pharmacological Action

This compound is a potent and selective antagonist of the neuropeptide Y receptor subtype 5 (Y5). The Y5 receptor is primarily expressed in the central nervous system and is implicated in the regulation of food intake. As such, NPY Y5 receptor antagonists have been investigated for their potential as anti-obesity therapeutics.

Signaling Pathway

The general signaling pathway for NPY receptors involves G-protein coupling. As an antagonist, this compound is expected to block the intracellular signaling cascade initiated by the binding of the endogenous ligand, neuropeptide Y.

Caption: General signaling pathway of the NPY Y5 receptor and the antagonistic action of this compound.

Toxicological Profile: A Data Gap

A comprehensive search for toxicological data on this compound yielded no specific studies. The following sections outline the standard toxicological assessments for a compound of this nature and highlight the absence of available data.

Acute Toxicity

No studies on the acute toxicity of this compound were found. Therefore, key parameters such as the LD50 (median lethal dose) are unknown.

Sub-chronic and Chronic Toxicity

There is no publicly available information on the effects of repeated dosing of this compound in any animal species. Target organ toxicity and the No-Observed-Adverse-Effect Level (NOAEL) have not been established.

Genotoxicity

No genotoxicity studies, such as the Ames test, chromosomal aberration assays, or in vivo micronucleus tests, have been published for this compound. Its potential to cause genetic mutations is therefore unknown.

Carcinogenicity

There are no long-term carcinogenicity bioassays available for this compound.

Reproductive and Developmental Toxicity

The effects of this compound on fertility, embryonic development, and post-natal development have not been evaluated.

Toxicology of the NPY Y5 Receptor Antagonist Class

In the absence of data for this compound, a brief review of the toxicological profile of other NPY Y5 receptor antagonists was conducted. Two compounds, MK-0557 and S-2367 (velneperit), progressed to Phase II clinical trials for the treatment of obesity. These trials indicated that the compounds were generally well-tolerated by patients, though they were ultimately withdrawn due to a lack of clinical efficacy. This suggests that the target-mediated toxicity of this class of compounds may be low; however, this is a general inference and does not preclude the possibility of off-target or compound-specific toxicity for this compound.

Proposed Toxicological Evaluation Workflow